molecular formula C11H6F4S B13219949 2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene

2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene

Katalognummer: B13219949
Molekulargewicht: 246.23 g/mol
InChI-Schlüssel: YSHSQBLENKCGPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of thiophene using molecular fluorine (F2) under controlled conditions to ensure selectivity . Another approach involves the reaction of fluorinated trifluoroacetophenones with methyl thioglycolate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorinated phenyl ring or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene ring and the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings.

Wissenschaftliche Forschungsanwendungen

2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it can modulate gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and function . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene is unique due to its specific combination of a fluorinated phenyl ring and a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C11H6F4S

Molekulargewicht

246.23 g/mol

IUPAC-Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C11H6F4S/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15/h1-6H

InChI-Schlüssel

YSHSQBLENKCGPV-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.